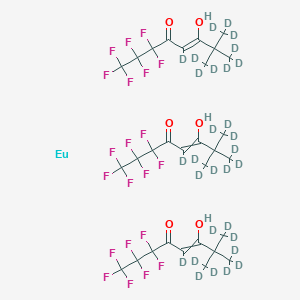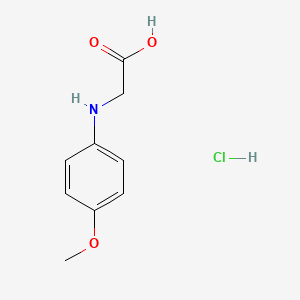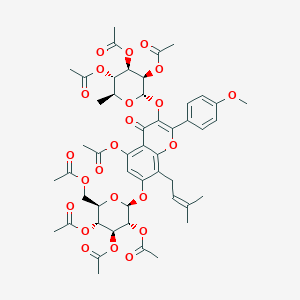
Eu(fod)3-d30
説明
Eu(fod)3-d30, also known as EUROSHIFT-FOD-D(30), is a variant of the chemical compound Eu(fod)3 . The full name of Eu(fod)3 is Europium Tris (6,6,7,7,8,8,8-Heptafluoro-2,2-Dimethyl-3,5-Octanedionate) . It is primarily used as a shift reagent in NMR spectroscopy .
Synthesis Analysis
Eu(fod)3 has been used in the stereoselective allylation of oxysuccinate derivatives . It was used in the Mitsunobu reaction for the introduction of the prenyl side chain, followed by the europium-catalyzed Claisen rearrangement .Molecular Structure Analysis
Eu(fod)3 consists of three bidentate ligands bound to a Eu(III) center. The metal atom has an electron configuration of f6. The six electrons are unpaired—each in a different singly-occupied f-orbital—which makes the molecule highly paramagnetic .Chemical Reactions Analysis
Eu(fod)3 serves as a Lewis acid catalyst in organic synthesis including stereoselective Diels-Alder and aldol addition reactions. For example, Eu(fod)3 catalyzes the cyclocondensations of substituted dienes with aromatic and aliphatic aldehydes to yield dihydropyrans, with high selectivity for the endo product .Physical And Chemical Properties Analysis
Eu(fod)3 is a yellow powder with a melting point of 203 to 207 °C . It is soluble in organic solvents but insoluble in water .科学的研究の応用
NMR Spectral Studies
- Structural Elucidation of Flavones : Eu(fod)3 has been applied in nuclear magnetic resonance (NMR) spectral studies for structural assignments of flavone derivatives and other compounds like biflavones, isoflavones, and xanthones. The lanthanide-induced shifts facilitated by Eu(fod)3 enable distinguishing signals from specific hydrogen atoms in these molecules (Okigawa et al., 1975).
Radioluminescence and Dosimetry
- Fiberoptic Dosimetry : Eu(fod)3 has been investigated in the context of fiberoptic dosimetry, particularly for in-vivo, real-time dosimetry in radiotherapy treatments. Studies have found that certain materials like YVO4:Eu are suitable for use as scintillators in fiberoptic dosimetry (FOD) systems, indicating potential applications of Eu(fod)3 in similar contexts (Martínez et al., 2017).
Chemical and Luminescence Studies
- Chemiluminescence in Oxidation Reactions : The oxidation of Eu(fod)3 by agents like dimethyldioxirane (DMD) has been observed to produce chemiluminescence. This phenomenon, where the excitation of europium(III) occurs due to energy released upon oxidation of ligands, highlights the potential use of Eu(fod)3 in studying chemiluminescent reactions (Kazakov et al., 2001).
Spectroscopic Studies
- Spectroscopy of Adsorbed Complexes : Research involving the adsorption and spectroscopy of Eu(fod)3 on inorganic–organic hybrids like amorphous silicon has been conducted. Such studies provide insights into the behavior of Eu(fod)3 complexes in various environments, which is crucial for applications in materials science (Farias et al., 2002).
Luminescence Lifetime and Thermal Quenching Studies
- Luminescence Lifetime Measurements : Studies have been conducted on the luminescence lifetime of Eu(fod)3 solutions under varying conditions, providing essential data on the thermal quenching mechanisms and ligand-to-metal charge transfer processes in these complexes (Villata et al., 1999).
作用機序
Safety and Hazards
特性
IUPAC Name |
europium;5,8,8,8-tetradeuterio-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-bis(trideuteriomethyl)oct-5-en-4-one;(Z)-5,8,8,8-tetradeuterio-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-bis(trideuteriomethyl)oct-5-en-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b5-4-;;;/i3*1D3,2D3,3D3,4D; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXLMYFGTHAWDC-FONBAFMVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Eu] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[2H]/C(=C(\C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])/O)/C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33EuF21O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1070.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eu(fod)3-d30 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3272392.png)










